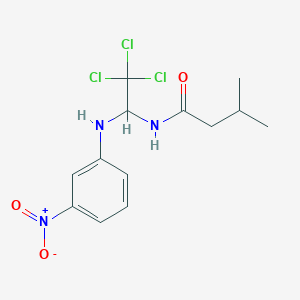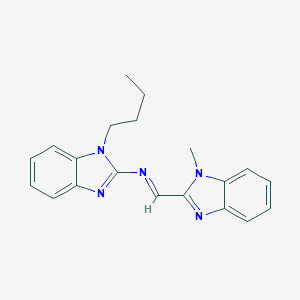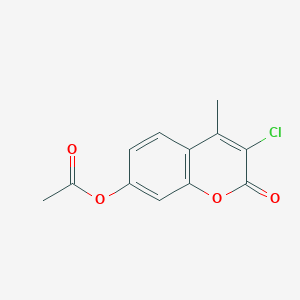
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol, also known as BPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPT is a thiosemicarbazone derivative that has shown promising results as an antioxidant and anti-inflammatory agent. In
Wirkmechanismus
The mechanism of action of 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol is not fully understood, but it is believed to act by scavenging free radicals and reducing oxidative stress. This compound has been shown to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. This compound has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects. In addition, this compound has been shown to improve cardiovascular function and to reduce the risk of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol has several advantages for lab experiments. It is easy to synthesize and can be produced in high purity and yield. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other antioxidants and anti-inflammatory agents. In addition, this compound has not been extensively studied in vivo, so its potential side effects and toxicity are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol. One area of research is to further investigate the mechanism of action of this compound. Another area of research is to study the potential use of this compound in combination with other drugs for the treatment of various diseases. In addition, more research is needed to fully understand the potential side effects and toxicity of this compound. Finally, this compound could be modified to improve its efficacy and reduce its cost, making it more accessible for scientific research.
Synthesemethoden
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol can be synthesized by reacting 2,6-ditert-butylphenol with 3-benzyl-2-phenylthiosemicarbazide in the presence of acetic acid. The reaction yields this compound in high purity and yield. The synthesis method has been optimized to produce this compound on a large scale for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
4-(3-Benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. This compound has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. It has also been studied for its potential use in protecting against oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
5628-62-6 |
|---|---|
Molekularformel |
C30H34N2OS |
Molekulargewicht |
470.7g/mol |
IUPAC-Name |
4-(3-benzyl-2-phenylimino-1,3-thiazol-4-yl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C30H34N2OS/c1-29(2,3)24-17-22(18-25(27(24)33)30(4,5)6)26-20-34-28(31-23-15-11-8-12-16-23)32(26)19-21-13-9-7-10-14-21/h7-18,20,33H,19H2,1-6H3 |
InChI-Schlüssel |
ZKBBSDMNWALVOS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-({4-Nitrobenzylidene}amino)propyl]morpholine](/img/structure/B377195.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-chloro-1-naphthyl)oxy]ethyl}butanamide](/img/structure/B377196.png)


![3-methyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]butanamide](/img/structure/B377199.png)
![7,7-Dimethyl-1-(morpholine-4-sulfonylmethyl)-bicyclo[2.2.1]heptan-2-one](/img/structure/B377201.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377202.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,1-dimethylbenzo[e]indole](/img/structure/B377203.png)
![4-[(E)-2-(1,1-dimethylbenzo[e]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B377205.png)

![N-[1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl]-4-methyl-benzamide](/img/structure/B377211.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B377213.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B377214.png)
